molecular formula C8H6BrIN2O B1343678 4-Bromo-3-iodo-6-methoxy-1H-indazole CAS No. 887569-04-2

4-Bromo-3-iodo-6-methoxy-1H-indazole

Cat. No.: B1343678
CAS No.: 887569-04-2
M. Wt: 352.95 g/mol
InChI Key: RNCBXDMJAGKKPO-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-6-methoxy-1H-indazole is a halogen-substituted indazole derivative characterized by bromine at position 4, iodine at position 3, and a methoxy group at position 6.

Properties

IUPAC Name

4-bromo-3-iodo-6-methoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2O/c1-13-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCBXDMJAGKKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNC(=C2C(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646415
Record name 4-Bromo-3-iodo-6-methoxy-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887569-04-2
Record name 4-Bromo-3-iodo-6-methoxy-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Bromo-3-iodo-6-methoxy-1H-indazole involves several steps, typically starting from commercially available precursors. One common method includes the following steps:

    Iodination: The subsequent addition of an iodine atom.

These reactions often require specific catalysts and conditions to achieve high yields and purity. For example, the bromination and iodination steps may involve the use of bromine and iodine reagents, respectively, under controlled temperatures and solvent conditions .

Chemical Reactions Analysis

4-Bromo-3-iodo-6-methoxy-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-3-iodo-6-methoxy-1H-indazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.

    Material Science: It is used in the development of new materials with specific electronic or optical properties.

The compound’s unique structure allows it to interact with various biological targets, making it valuable in drug discovery and development .

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodo-6-methoxy-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, iodine, and methoxy groups can influence the compound’s binding affinity and selectivity. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 4-Bromo-3-iodo-6-methoxy-1H-indazole with structurally related indazole derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Br (4), I (3), OCH₃ (6) C₈H₆BrIN₂O ~360* High polarity due to iodine and methoxy; potential halogen bonding
4-Bromo-3-methoxy-1H-indazole Br (4), OCH₃ (3) C₈H₇BrN₂O 227.06 Lower molecular weight; methoxy enhances solubility
6-Bromo-4-methoxy-1H-indazole Br (6), OCH₃ (4) C₈H₇BrN₂O 227.06 Substituent positions influence electronic effects; higher metabolic stability
4-Bromo-3-iodo-6-fluoro-1H-indazole Br (4), I (3), F (6) C₇H₃BrFIN₂ 340.92 Fluorine increases electronegativity; reduced solubility vs. methoxy
3-Bromo-4-chloro-6-methoxy-1H-indazole Br (3), Cl (4), OCH₃ (6) C₈H₆BrClN₂O 261.50 Chlorine vs. iodine: smaller size, lower polarizability

*Estimated based on analogs; iodine contributes ~127 g/mol.

Spectral Characterization

  • ¹H NMR : Methoxy protons appear as a singlet near δ 3.8–4.0 ppm. Aromatic protons show complex splitting due to iodine’s spin-orbit coupling .
  • IR Spectroscopy : C-Br and C-I stretches appear at ~500–600 cm⁻¹, while C-O (methoxy) absorbs near 1200–1250 cm⁻¹ .

Biological Activity

4-Bromo-3-iodo-6-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. The presence of bromine, iodine, and methoxy groups in its structure contributes to its unique chemical properties and potential therapeutic applications.

  • Molecular Formula : C8H6BrIN2O
  • Molecular Weight : 352.95 g/mol

The unique combination of substituents allows this compound to interact with various biological targets, making it valuable in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The halogen atoms (bromine and iodine) and the methoxy group influence the compound's binding affinity and selectivity, modulating various biological pathways.

Biological Activities

Research indicates that this compound exhibits several pharmacological effects, including:

  • Antimicrobial Activity : Some studies have shown that indazole derivatives can inhibit the growth of various bacteria and fungi.
  • Antioxidant Properties : The compound may exhibit antioxidant effects, protecting cells from oxidative stress.
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, which could have implications for conditions like diabetes.

Data Table: Biological Activities

Activity Type IC50 Value (µM) Reference
α-Glucosidase Inhibition5.30
Urease Inhibition14.30
Antioxidant ActivityNot specified

Case Studies

Several studies have focused on the synthesis and evaluation of this compound:

  • Study on Enzyme Inhibition :
    • A study synthesized various indazole derivatives, including this compound, and evaluated their inhibitory effects on α-glucosidase and urease. The compound demonstrated significant inhibitory activity, with an IC50 value lower than that of standard drugs like acarbose.
  • Antioxidant Evaluation :
    • Another research effort investigated the antioxidant properties of this compound through various assays. Results indicated that it effectively scavenged free radicals, suggesting potential use in preventing oxidative stress-related diseases.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other indazole derivatives:

Compound Name Structural Features Unique Aspects
4-Bromo-1H-indazoleBromine at position 4Lacks iodine and methoxy groups
3-Iodo-1H-indazoleIodine at position 3No bromine or methoxy substituents
6-Methoxy-1H-indazoleMethoxy at position 6Lacks halogen substituents

The presence of both bromine and iodine along with a methoxy group in this compound sets it apart from these compounds, potentially influencing its reactivity and biological activity.

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